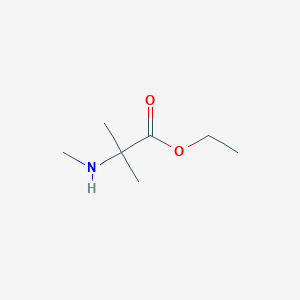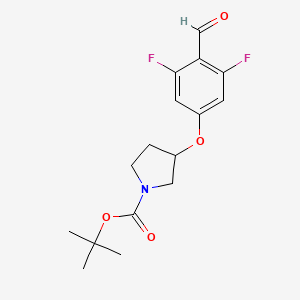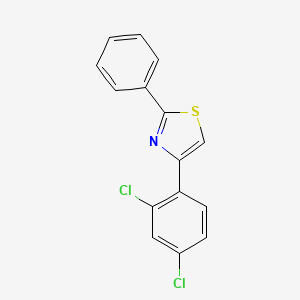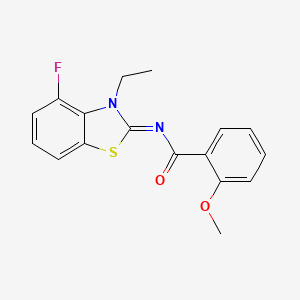![molecular formula C10H9F4NO2S B2377049 3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride CAS No. 2411283-98-0](/img/structure/B2377049.png)
3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride, also known as TFMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a sulfonyl fluoride derivative that has been found to have a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride involves the covalent binding of the sulfonyl fluoride group to the active site serine residue of the target enzyme. This results in the irreversible inhibition of the enzyme, leading to a decrease in its activity. The selectivity of this compound towards serine hydrolases is due to the presence of a bulky trifluoromethylphenyl group, which allows for specific interactions with the enzyme active site.
Biochemical and Physiological Effects:
The inhibition of FAAH by this compound has been found to increase the levels of endocannabinoids in the brain, which are known to have analgesic and anti-inflammatory effects. This compound has also been found to have potential therapeutic applications in the treatment of various diseases such as pain, inflammation, and anxiety disorders.
実験室実験の利点と制限
One of the main advantages of 3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride is its high selectivity towards serine hydrolases, which allows for specific inhibition of target enzymes. It is also a potent inhibitor, with low nanomolar to picomolar range of inhibition constants. However, this compound has some limitations in lab experiments, such as its irreversible inhibition of enzymes, which can make it difficult to study enzyme kinetics. It also has a short half-life in vivo, which limits its therapeutic potential.
将来の方向性
3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride has shown great potential in various fields of scientific research, and there are several future directions that can be explored. One potential direction is the development of this compound analogs with improved selectivity and potency towards specific serine hydrolases. Another direction is the study of the physiological and biochemical effects of this compound in vivo, which can provide insights into its potential therapeutic applications. Additionally, the use of this compound in combination with other inhibitors or drugs can be explored to enhance its therapeutic effects.
合成法
The synthesis of 3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride involves a multi-step process that includes the reaction of 3-(trifluoromethyl)phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with azetidine to form the sulfonyl fluoride derivative. The final product is obtained through purification and isolation procedures.
科学的研究の応用
3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride has been widely used in scientific research due to its ability to selectively inhibit serine hydrolases, which are enzymes that play an important role in various biological processes. It has been found to be a potent inhibitor of fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This compound has also been found to inhibit other serine hydrolases such as acetylcholinesterase, butyrylcholinesterase, and carboxylesterase.
特性
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2S/c11-10(12,13)9-3-1-2-7(4-9)8-5-15(6-8)18(14,16)17/h1-4,8H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUXOIYMQLPMMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)F)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-5-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2376967.png)




![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2376974.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2376976.png)
![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2376977.png)
![1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2376981.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2376986.png)

